(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
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Description
(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H14ClFN2O2 and its molecular weight is 392.81. The purity is usually 95%.
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Biological Activity
(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, a synthetic organic compound, belongs to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and anticancer properties. The following sections will explore its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C22H14ClFN2O2, with a molecular weight of 392.8 g/mol. Its structure includes a chromene backbone substituted with a phenyl group and an imine functional group, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H14ClFN2O2 |
Molecular Weight | 392.8 g/mol |
CAS Number | 1327176-31-7 |
Synthesis
The synthesis of this compound typically involves the condensation of 3-chloro-2-fluoroaniline with 2H-chromene-3-carboxylic acid under reflux conditions in the presence of a suitable solvent and catalyst. This reaction facilitates the formation of the imine bond crucial for its biological activity .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that chromene derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
-
Mechanism of Action : The compound may interact with specific molecular targets, inhibiting enzymes involved in tumor progression or modulating pathways related to apoptosis .
- In vitro Studies : In cell line assays, derivatives have demonstrated IC50 values in the low micromolar range against breast and colon cancer cells, suggesting potent anticancer effects.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Cytokine Modulation : Studies have shown that similar compounds can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6, potentially reducing inflammation in various models .
Study 1: Antitumor Efficacy
A study evaluated the efficacy of a related chromene derivative in a murine model of cancer. The results indicated that administration led to significant tumor regression compared to controls:
Treatment | Tumor Regression (%) |
---|---|
Control | 0 |
Compound A (50 mg/kg) | 86 |
Compound B (100 mg/kg) | 100 |
Study 2: Inflammatory Response
In another study assessing anti-inflammatory activity, the compound was tested on LPS-stimulated macrophages. The results showed:
Treatment | TNF-alpha Production (pg/mL) |
---|---|
Control | 500 |
Compound A (10 μM) | 150 |
Compound A (50 μM) | 50 |
Properties
IUPAC Name |
2-(3-chloro-2-fluorophenyl)imino-N-phenylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O2/c23-17-10-6-11-18(20(17)24)26-22-16(13-14-7-4-5-12-19(14)28-22)21(27)25-15-8-2-1-3-9-15/h1-13H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPQLHSIMXKVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C(=CC=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.